2-Methoxybenzoyl chloride
Overview
Description
2-Methoxybenzoyl chloride, also known as o-Anisoyl chloride, is an organic compound with the molecular formula C8H7ClO2. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly employed in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxybenzoyl chloride can be synthesized through the reaction of 2-methoxybenzoic acid with thionyl chloride. The reaction typically involves the following steps:
- Dissolve 2-methoxybenzoic acid in an appropriate solvent such as tetrahydrofuran.
- Add a catalytic amount of N,N-Dimethylformamide to the solution.
- Slowly add thionyl chloride to the mixture while maintaining the reaction temperature at room temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product through distillation or recrystallization to obtain this compound with a high yield .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the production process .
Chemical Reactions Analysis
2-Methoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methoxybenzoic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Reacts under acidic or basic conditions to form esters.
Aromatic Compounds: Reacts in the presence of a Lewis acid catalyst such as aluminum chloride for Friedel-Crafts acylation.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Scientific Research Applications
2-Methoxybenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Used in the synthesis of intermediates for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-methoxybenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets include amines, alcohols, and aromatic compounds, which undergo acylation to form amides, esters, and ketones, respectively. The pathways involved in these reactions typically follow nucleophilic substitution mechanisms .
Comparison with Similar Compounds
2-Methoxybenzoyl chloride can be compared with other benzoyl chlorides such as:
- 3-Methoxybenzoyl chloride
- 4-Methoxybenzoyl chloride
- 2-Bromobenzoyl chloride
- 4-Bromobenzoyl chloride
- 2-Fluorobenzoyl chloride
Uniqueness:
- This compound is unique due to the presence of a methoxy group at the ortho position, which influences its reactivity and the types of products formed in its reactions. This positional isomerism can lead to different chemical properties and reactivity compared to its meta and para counterparts .
Properties
IUPAC Name |
2-methoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNHSEZOLFEFGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885169 | |
Record name | Benzoyl chloride, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21615-34-9, 1300-64-7 | |
Record name | 2-Methoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21615-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anisoyl chloride (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Anisoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021615349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl chloride, 2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.419 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methoxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Anisoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH3HW7ZFD8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic applications of 2-Methoxybenzoyl chloride highlighted in the research?
A1: The research showcases this compound as a key building block for synthesizing various heterocyclic compounds:
- Chromones: It reacts with internal alkynes in a domino Friedel-Crafts acylation/annulation sequence to produce 2,3-disubstituted chromen-4-one derivatives. [, ] This reaction demonstrates high regioselectivity and yields up to 93%. []
- Benzofurans: When reacted with stabilized ylides and subjected to Flash Vacuum Pyrolysis (FVP), it forms 2-substituted benzofurans. The substituent at the 2-position varies depending on the starting ylide and reaction conditions. []
- Steryl 2-methoxybenzoate Analogs: Researchers synthesized steryl 2-methoxybenzoate analogs with potential anticancer properties by reacting cholesterol, stigmasterol, and sitosterol with this compound. []
Q2: How does the structure of this compound influence its reactivity in these reactions?
A2: The presence of the methoxy group (-OCH3) ortho to the acyl chloride group (-COCl) is crucial for its reactivity:
- Electron-donating effect: The methoxy group is electron-donating, which increases the electron density of the benzene ring. This effect makes the ring more susceptible to electrophilic attack, as seen in the Friedel-Crafts acylation step in the formation of chromones. [, ]
- Cyclization: The position of the methoxy group allows for intramolecular cyclization reactions, as observed in the formation of benzofurans. [] The methoxy group can direct the cyclization and be subsequently eliminated during the reaction.
Q3: Are there any analytical techniques mentioned for characterizing compounds synthesized using this compound?
A3: The research papers utilize various spectroscopic techniques for structural characterization:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique is used to determine the structure and purity of the synthesized compounds. [, , ] Both ¹H and ¹³C NMR data are frequently reported, providing detailed information about the arrangement of atoms within the molecules.
- Infrared (IR) spectroscopy: This technique helps identify functional groups present in the synthesized compounds. [] The absorption of infrared light by specific bonds provides a characteristic fingerprint for different functional groups.
- High-resolution mass spectrometry (HRMS): This technique accurately determines the molecular weight of the synthesized compounds, confirming their identity. []
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